molecular formula C12H21BO3 B13474479 4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane

Cat. No.: B13474479
M. Wt: 224.11 g/mol
InChI Key: DQOYNHSYKAYMTA-YFHOEESVSA-N
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Description

4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane is an organic compound that belongs to the class of boronic esters. This compound is characterized by its unique structure, which includes a dioxaborolane ring and a methyloxolan-3-ylidene moiety. Boronic esters are widely used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacolborane with an appropriate aldehyde or ketone. The reaction is usually carried out in the presence of a catalyst, such as a palladium complex, under mild conditions. The reaction proceeds through the formation of a boronate ester intermediate, which is then converted to the desired product through hydrolysis and purification steps .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or other boron-containing compounds.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohol or alkane derivatives.

    Substitution: The compound can participate in substitution reactions, where the boronate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure high selectivity and yield .

Major Products

The major products formed from these reactions include boronic acids, alcohols, alkanes, and substituted boronates. These products are valuable intermediates in organic synthesis and have applications in various fields .

Scientific Research Applications

4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane involves its ability to form stable complexes with various molecular targets. The boronate group can interact with hydroxyl and amino groups in biological molecules, leading to the formation of covalent bonds. This interaction can inhibit enzyme activity or alter protein function, making the compound useful in drug development and biochemical research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,4,5,5-Tetramethyl-2-[(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane lies in its specific structure, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the methyloxolan-3-ylidene moiety enhances its ability to participate in various organic transformations and makes it a valuable tool in synthetic chemistry .

Properties

Molecular Formula

C12H21BO3

Molecular Weight

224.11 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[(Z)-(5-methyloxolan-3-ylidene)methyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C12H21BO3/c1-9-6-10(8-14-9)7-13-15-11(2,3)12(4,5)16-13/h7,9H,6,8H2,1-5H3/b10-7-

InChI Key

DQOYNHSYKAYMTA-YFHOEESVSA-N

Isomeric SMILES

B1(OC(C(O1)(C)C)(C)C)/C=C\2/CC(OC2)C

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C=C2CC(OC2)C

Origin of Product

United States

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